molecular formula C16H10ClN3 B8282387 2-chloro-4-(1H-indol-5-yl)quinazoline

2-chloro-4-(1H-indol-5-yl)quinazoline

Cat. No.: B8282387
M. Wt: 279.72 g/mol
InChI Key: MSQQODYBZPZLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(1H-indol-5-yl)quinazoline is a useful research compound. Its molecular formula is C16H10ClN3 and its molecular weight is 279.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H10ClN3

Molecular Weight

279.72 g/mol

IUPAC Name

2-chloro-4-(1H-indol-5-yl)quinazoline

InChI

InChI=1S/C16H10ClN3/c17-16-19-14-4-2-1-3-12(14)15(20-16)11-5-6-13-10(9-11)7-8-18-13/h1-9,18H

InChI Key

MSQQODYBZPZLTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottomed flask containing 2,4-dichloroquinazoline (800 mg, 4.02 mmol) was added indol-5-boronic acid (647 mg, 4.02 mmol), dichloro-((bis-diphenylphosphino)-ferrocenyl)-palladium (II) (complex with methylene chloride, 235 mg, 0.32 mmol), triethylamine (1.5 mL, 10 mmol), dimethoxyethane (20 mL), and water (0.5 mL). The reaction mixture was heated at 80° C. for 14 h, then cooled to rt and diluted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, dried over sodium sulfate, filtered, and concentrated on a rotary evaporator. The material was purified by flash column chromatography to afford 2-chloro-4-(1H-indol-5-yl)quinazoline as a brown solid (740 mg, 66%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
647 mg
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro-((bis-diphenylphosphino)-ferrocenyl)-palladium (II)
Quantity
235 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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